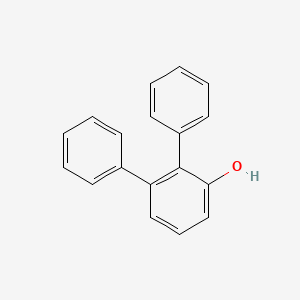
Terphenyl-ar'-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terphenyl-ar'-ol): , specifically 2,6-Terphenyl-ar'-ol), is an organic compound with the molecular formula C18H14O . It is a white to off-white crystalline powder that is used as an intermediate in the production of various chemicals, including dyes, engineering plastics, and insecticides . This compound is also known for its role in the synthesis of high-performance polymers and antioxidants .
准备方法
Synthetic Routes and Reaction Conditions:
Cyclohexanone Self-Condensation: One method involves the self-condensation of cyclohexanone to form trimeric ketone, which is then converted to 2,6-Terphenyl-ar'-ol) in a tubular fixed bed reactor.
Suzuki Coupling: Another method involves the Suzuki coupling reaction between 2,6-dichlorophenol and phenylboronic acid in the presence of palladium acetate and dicyclohexylphenylphosphine as catalysts.
Industrial Production Methods: Industrial production often utilizes continuous processes in fixed bed reactors to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .
化学反应分析
Types of Reactions:
Oxidation: Terphenyl-ar'-ol) can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
科学研究应用
Chemistry:
- Used as a ligand in the synthesis of coordination complexes and catalysts .
- Precursor for the synthesis of high-performance polymers like poly(2,6-diphenyl-1,4-phenylene oxide) .
Biology and Medicine:
Industry:
作用机制
Mechanism of Action: Terphenyl-ar'-ol) exerts its effects primarily through its interaction with various molecular targets. It acts as a ligand in coordination chemistry, forming complexes with metals. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Molecular Targets and Pathways:
Antioxidant Pathways: Involves the neutralization of reactive oxygen species (ROS) and free radicals.
Coordination Chemistry: Forms stable complexes with transition metals, which can be used as catalysts in various chemical reactions.
相似化合物的比较
Phenol: A simpler aromatic compound with a single hydroxyl group.
Biphenyl: Consists of two benzene rings without the hydroxyl group.
2,4-Terphenyl-ar'-ol): Similar structure but with different substitution pattern.
Uniqueness:
属性
CAS 编号 |
29353-68-2 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2,3-diphenylphenol |
InChI |
InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |
InChI 键 |
XXKHDSGLCLCFSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














